molecular formula C10H18N2O6 B2574915 1,4-Dioxaspiro[4.5]decan-8-ylhydrazine oxalate CAS No. 2044871-41-0

1,4-Dioxaspiro[4.5]decan-8-ylhydrazine oxalate

Cat. No.: B2574915
CAS No.: 2044871-41-0
M. Wt: 262.262
InChI Key: WDHMJIFKFQJRKY-UHFFFAOYSA-N
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Description

1,4-Dioxaspiro[4.5]decan-8-ylhydrazine oxalate is a chemical compound with the molecular formula C10H18N2O6 and a molecular weight of 262.26 g/mol . It is known for its unique spirocyclic structure, which consists of a dioxaspirodecane ring system fused with a hydrazine moiety. This compound is often used in various scientific research applications due to its interesting chemical properties and potential biological activities.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1,4-Dioxaspiro[4.5]decan-8-ylhydrazine oxalate typically involves the reaction of 1,4-dioxaspiro[4.5]decan-8-one with hydrazine hydrate in the presence of an acid catalyst . The reaction is carried out under reflux conditions, and the product is isolated by crystallization. The oxalate salt is then formed by reacting the hydrazine derivative with oxalic acid.

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach involves scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions, such as temperature, pressure, and catalyst concentration, to achieve higher yields and purity.

Chemical Reactions Analysis

Types of Reactions

1,4-Dioxaspiro[4.5]decan-8-ylhydrazine oxalate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can yield hydrazine derivatives.

    Substitution: Nucleophilic substitution reactions can occur at the hydrazine moiety.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are used.

    Substitution: Nucleophiles like alkyl halides and acyl chlorides are employed in substitution reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can produce hydrazine derivatives.

Scientific Research Applications

1,4-Dioxaspiro[4.5]decan-8-ylhydrazine oxalate has several scientific research applications, including:

Mechanism of Action

The mechanism of action of 1,4-Dioxaspiro[4.5]decan-8-ylhydrazine oxalate involves its interaction with specific molecular targets and pathways. The hydrazine moiety can form covalent bonds with nucleophilic sites in biological molecules, leading to various biological effects. The compound may also interact with enzymes and receptors, modulating their activity and influencing cellular processes .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1,4-Dioxaspiro[4.5]decan-8-ylhydrazine oxalate is unique due to its combination of a spirocyclic structure and a hydrazine moiety. This combination imparts distinct chemical and biological properties, making it valuable for various research applications.

Properties

IUPAC Name

1,4-dioxaspiro[4.5]decan-8-ylhydrazine;oxalic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H16N2O2.C2H2O4/c9-10-7-1-3-8(4-2-7)11-5-6-12-8;3-1(4)2(5)6/h7,10H,1-6,9H2;(H,3,4)(H,5,6)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WDHMJIFKFQJRKY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2(CCC1NN)OCCO2.C(=O)(C(=O)O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H18N2O6
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

262.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

2044871-41-0
Record name 1,4-dioxaspiro[4.5]decan-8-ylhydrazine oxalate
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